molecular formula C10H19NO3 B2686641 Ethyl 4-(methoxymethyl)piperidine-4-carboxylate CAS No. 1403233-64-6

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate

Cat. No. B2686641
CAS RN: 1403233-64-6
M. Wt: 201.266
InChI Key: QFPADXPWSLLHOA-UHFFFAOYSA-N
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Description

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is a chemical compound . Its molecular formula is C10H19NO3 . It is a hydrochloride salt with a molecular weight of 237.73 .


Molecular Structure Analysis

The InChI code for Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is 1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is a powder at room temperature . The compound’s molecular weight is 237.73 , and its molecular formula is C10H20ClNO3 .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

EMPC derivatives exhibit fluorescence properties, making them suitable for bioimaging applications. Researchers label cellular components or specific proteins with fluorescent EMPC analogs. These probes help visualize cellular processes, track drug delivery, and study protein interactions. Their stability and low cytotoxicity are advantageous for live-cell imaging.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 4-(methoxymethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPADXPWSLLHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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